Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a trifluoromethyl-substituted phenyl group and a tert-butyl-protected piperazine moiety. Its design leverages the 1,2,4-oxadiazole ring—a privileged scaffold in drug discovery—for metabolic stability and hydrogen-bonding interactions. The tert-butyl carbamate group enhances solubility and serves as a protective group during synthesis .
Properties
IUPAC Name |
tert-butyl 4-[4-[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4O3/c1-23(2,3)33-22(32)31-13-11-30(12-14-31)19-9-7-16(8-10-19)20-28-21(34-29-20)17-5-4-6-18(15-17)24(25,26)27/h4-10,15H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSXSISVCPAZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and bioactivity of organic compounds. The molecular formula is , with a molecular weight of approximately 447.44 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and tuberculosis.
- Antioxidant Properties : Preliminary studies indicate that it may exhibit antioxidant activity, potentially reducing oxidative stress in cells.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antibacterial agents.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., HEK293) revealed that this compound exhibited low toxicity at therapeutic concentrations. The IC50 values were found to be greater than 100 µM, indicating a favorable safety profile for further development.
Study on Anti-Tubercular Activity
In a recent study focusing on anti-tubercular agents, this compound was included among several derivatives tested against Mycobacterium tuberculosis. The compound demonstrated an IC90 of approximately 40.32 µM, showing moderate activity compared to standard treatments .
Research on Antioxidant Effects
Another study investigated the antioxidant capabilities of this compound using DPPH and ABTS radical scavenging assays. The results indicated that it effectively scavenged free radicals with an IC50 value of 25 µM, suggesting potential applications in oxidative stress-related conditions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The following table highlights key structural differences and properties between Compound A and its analogues:
*LogP calculated using ChemDraw.
Key Observations:
Substituent Effects: The 3-(trifluoromethyl)phenyl group in Compound A enhances lipophilicity (LogP ~3.8) compared to the 4-fluorophenyl analogue (LogP ~3.5) . The trifluoromethyl group also improves metabolic stability by resisting oxidative degradation.
Crystal Structure :
- Compound A adopts a chair conformation in the piperazine ring, with the oxadiazole and phenyl groups forming a near-planar arrangement (dihedral angle: 6.45°) . This rigidity may favor target binding compared to flexible analogues like the 4-hydroxyphenyl derivative .
Comparison with Analogues:
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carboxylic acids (e.g., 3-(trifluoromethyl)benzoyl chloride) under reflux in DMF .
- Step 2: Suzuki-Miyaura cross-coupling to link the oxadiazole-phenyl moiety to the piperazine core. For example, tert-butyl piperazine intermediates react with boronic esters under Pd catalysis (e.g., Pd(dppf)Cl₂, Na₂CO₃, toluene/H₂O, 100°C) .
- Step 3: Boc protection/deprotection steps to stabilize intermediates. HCl in dioxane is often used for Boc removal . Key reagents : Pd catalysts, XPhos ligand, and anhydrous solvents. Purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) is standard .
Q. How is the compound characterized structurally?
Primary techniques :
- Single-crystal X-ray diffraction : Confirms molecular geometry (e.g., piperazine chair conformation, dihedral angles between oxadiazole and phenyl rings). Example parameters: Triclinic space group , , , , , refined using SHELX .
- NMR/LCMS : NMR (CDCl₃) shows piperazine protons at δ 3.1–3.6 ppm and tert-butyl singlet at δ 1.48 ppm. LCMS (m/z 414.39 [M+H]⁺) confirms molecular weight . Table 1 : Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 5.773, 11.168, 15.991 |
| (°) | 96.09, 100.32, 91.33 |
| -factor | 0.062 |
Q. What common functional group transformations are applicable?
- Boc deprotection : HCl/dioxane removes the tert-butyl group, yielding a free piperazine for further derivatization .
- Oxadiazole stability : Resists hydrolysis under acidic/basic conditions but undergoes nucleophilic substitution at the phenyl ring (e.g., halogenation via NBS) .
- Piperazine alkylation : Reacts with alkyl halides or carbonyl electrophiles (e.g., ethyl chloroformate) in DMF/NaH .
Advanced Research Questions
Q. How can reaction yields be optimized for cross-coupling steps?
- Catalyst selection : Pd₂(dba)₃/XPhos systems improve efficiency in Suzuki couplings (yields up to 60% vs. 43% with Pd(PPh₃)₄) .
- Solvent effects : Mixed toluene/water systems reduce side reactions compared to pure THF .
- Temperature control : Maintaining 90–100°C prevents premature catalyst decomposition .
Q. How is computational modeling used to predict electronic properties?
- DFT studies : Analyze HOMO/LUMO distributions to predict reactivity at the oxadiazole ring (electron-deficient due to CF₃ group) .
- Docking simulations : Model interactions with biological targets (e.g., enzymes with piperazine-binding pockets) using AutoDock Vina .
Q. How are crystallographic disorders resolved in X-ray data?
- Refinement strategies : SHELXL’s PART instructions model positional disorder (e.g., tert-butyl group rotamers) .
- Validation tools : ADDSYM in Olex2 checks for missed symmetry, reducing -factors below 0.07 .
Q. What methods assess stability under physiological conditions?
- Thermal analysis : TGA shows decomposition at 435 K, indicating solid-state stability .
- Hydrolytic stability : Incubate in PBS (pH 7.4)/DMEM at 37°C; monitor via HPLC for Boc cleavage or oxadiazole degradation .
Q. How is regioselectivity achieved in oxadiazole formation?
- Cyclization control : Amidoxime intermediates favor 1,2,4-oxadiazole over 1,3,4-isomers when heated with DCC in DMF .
- Microwave-assisted synthesis : Reduces side products (e.g., triazoles) by shortening reaction time .
Q. What analytical challenges arise in purity assessment?
- HPLC method development : Use C18 columns with 0.1% TFA in water/acetonitrile gradients (retention time ~8.2 min) .
- Impurity profiling : LCMS identifies byproducts (e.g., de-Boc intermediates at m/z 314.1) .
Contradictions and Troubleshooting
Q. Conflicting reactivity data in piperazine functionalization: How to reconcile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
